8-[(2,6-dimethylmorpholin-4-yl)methyl]-3-(3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
Description
8-[(2,6-dimethylmorpholin-4-yl)methyl]-3-(3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a morpholine ring, a trifluoromethyl group, and a hydroxy group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
8-[(2,6-dimethylmorpholin-4-yl)methyl]-3-(3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F3NO5/c1-13-7-14(2)9-17(8-13)33-23-21(31)18-5-6-20(30)19(22(18)34-24(23)25(26,27)28)12-29-10-15(3)32-16(4)11-29/h5-9,15-16,30H,10-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYYQDGXOOPVAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC(=CC(=C4)C)C)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-[(2,6-dimethylmorpholin-4-yl)methyl]-3-(3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, including the formation of the chromen-4-one core and subsequent functionalization. One common method involves the Mannich reaction, where a chromen-4-one derivative is reacted with formaldehyde and 2,6-dimethylmorpholine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The chromen-4-one core can be reduced to form a dihydro derivative.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-[(2,6-dimethylmorpholin-4-yl)methyl]-3-(3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a probe for studying biological processes due to its unique structure.
Medicine: Preliminary studies suggest it may have pharmacological properties, such as anti-inflammatory or antiviral activity.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of the hydroxy and trifluoromethyl groups suggests it may interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar compounds include other chromen-4-one derivatives with different substituents. For example:
7-hydroxy-4H-chromen-4-one: Lacks the morpholine and trifluoromethyl groups.
3-(3,5-dimethylphenoxy)-7-hydroxy-4H-chromen-4-one: Lacks the morpholine and trifluoromethyl groups. The uniqueness of 8-[(2,6-dimethylmorpholin-4-yl)methyl]-3-(3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one lies in its combination of functional groups, which may confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
